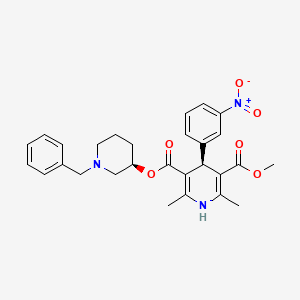

(3R,4'S)-Benidipine HCl

Description

BenchChem offers high-quality (3R,4'S)-Benidipine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4'S)-Benidipine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-BVAGGSTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (3R,4'S)-Benidipine HCl

Foreword: Understanding Benidipine and the Primacy of Stereochemistry

Benidipine hydrochloride is a potent, long-acting calcium channel blocker of the dihydropyridine (DHP) class, widely utilized in the management of hypertension and angina.[1][2][3] Its mechanism of action involves the blockade of L-type, T-type, and N-type voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] The molecular structure of benidipine possesses two chiral centers: one at the C4 position of the dihydropyridine ring and the other at the C3 position of the piperidine ring.[4][5]

This stereochemistry gives rise to four possible optical isomers:

-

(4R, 3'R)-(-)-α-Benidipine

-

(4S, 3'S)-(+)-α-Benidipine

-

(4R, 3'S)-(+)-β-Benidipine

-

(4S, 3'R)-(-)-β-Benidipine

The pharmacologically active form, marketed as benidipine hydrochloride, is the α-diastereomer, which is a racemic mixture of the (4R, 3'R) and (4S, 3'S) enantiomers.[1][4][5][6] The β-diastereomers, including the specific (3'R, 4S)-Benidipine HCl isomer requested in the topic, exhibit significantly lower hypotensive activity.[6] This guide, while focusing on the synthetic principles that can be applied to generate any specific stereoisomer, will detail the established pathways for benidipine synthesis and the critical steps for controlling and separating these stereoisomers. Understanding these pathways is paramount for researchers aiming to synthesize specific isomers for further investigation or to optimize the production of the therapeutically relevant α-form.

Part 1: Retrosynthetic Analysis and Core Strategies

The synthesis of benidipine can be approached through several strategic disconnections. The most common and industrially viable approach involves a convergent synthesis where the dihydropyridine core and the chiral piperidine side chain are prepared separately and then coupled.

A primary retrosynthetic disconnection breaks the ester linkage, leading to two key precursors:

-

The Dihydropyridine Core: 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester (referred to as Ben-1).[1][2]

-

The Chiral Side Chain: (R)-1-Benzyl-3-piperidinol (for the synthesis of the target (4S, 3'R) isomer).

The dihydropyridine core itself is constructed via the classic Hantzsch Pyridine Synthesis , a multi-component reaction that remains a cornerstone of DHP chemistry.[7][8][9]

Logical Flow of Benidipine Synthesis

The following diagram illustrates the overarching synthetic strategy, highlighting the convergence of the two main structural components.

Caption: Convergent synthesis strategy for (4S, 3'R)-Benidipine HCl.

Part 2: Synthesis of Key Intermediates

Synthesis of the Dihydropyridine Core (Ben-1)

The formation of the 1,4-dihydropyridine ring is achieved through the Hantzsch synthesis. This reaction is a multi-component condensation of an aldehyde (3-nitrobenzaldehyde), two equivalents of a β-ketoester (methyl acetoacetate), and a nitrogen donor (e.g., ammonia or ammonium acetate).[8][9]

Mechanism of the Hantzsch Synthesis:

The reaction proceeds through two primary pathways that converge. One molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl compound. A second molecule of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine ring.[8][9][10][11]

Caption: Mechanism of the Hantzsch dihydropyridine synthesis.

Experimental Protocol: Synthesis of Ben-1 This protocol is adapted from established literature procedures.[1][2]

-

Reaction Setup: In a suitable reaction vessel, combine 3-nitrobenzaldehyde, 2.2 equivalents of methyl acetoacetate, and 1.2 equivalents of ammonium acetate in a solvent such as methanol or ethanol.

-

Reaction Execution: Heat the mixture to reflux (approximately 60-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to facilitate precipitation.

-

Purification: Collect the precipitate by filtration, wash with cold methanol, and then with water to remove any remaining salts. Dry the resulting solid under vacuum to yield 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1) as a beige or light-yellow powder.

| Parameter | Value | Reference |

| Solvent | Methanol / Ethanol | [1][2] |

| Temperature | 60 - 80°C (Reflux) | [1][2] |

| Duration | 4 - 6 hours | [12] |

| Typical Yield | >60% | [2] |

Synthesis of the Chiral Side Chain: (R)-1-Benzyl-3-piperidinol

The synthesis of the enantiomerically pure side chain is critical for producing a specific stereoisomer of benidipine. This is typically achieved via the benzylation of 3-hydroxypyridine followed by an asymmetric reduction or reduction of the racemate followed by chiral resolution.

Experimental Protocol: Synthesis of 1-Benzyl-3-piperidinol This protocol is a general representation based on synthetic methods for this class of compounds.[13][14][15]

-

Step 1: Benzylation of 3-Hydroxypyridine:

-

Dissolve 3-hydroxypyridine (1.0 eq) in a suitable solvent like acetonitrile or methanol.[13]

-

Add benzyl chloride or benzyl bromide (1.2-1.5 eq).[15]

-

Heat the mixture to reflux for 2-3 hours to form 1-benzyl-3-hydroxypyridinium halide.[13]

-

Concentrate the mixture under reduced pressure and wash with a non-polar solvent (e.g., petroleum ether) to isolate the pyridinium salt.[13]

-

-

Step 2: Reduction to Piperidinol:

-

Dissolve the pyridinium salt in methanol and cool in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), in portions, keeping the temperature below 25°C.[13][14]

-

After the addition is complete, heat the mixture to reflux for 4 hours.[14]

-

Cool the reaction and carefully adjust the pH to ~8 with hydrochloric acid.

-

Remove the solvent under reduced pressure, and extract the product into an organic solvent like ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain racemic 1-benzyl-3-piperidinol as an oil.[13][14]

-

-

Step 3: Chiral Resolution (Crucial for Stereospecificity):

-

The racemic piperidinol must be resolved to obtain the desired (R)-enantiomer. This is typically accomplished by forming diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives), followed by fractional crystallization and liberation of the free base.

-

Part 3: Final Assembly and Purification

The final stage involves coupling the two key intermediates. This is an esterification reaction where the carboxylic acid of the dihydropyridine core is first activated to facilitate the reaction with the secondary alcohol of the piperidine side chain.

Activation and Esterification

Causality Behind Experimental Choices: Direct esterification between the carboxylic acid (Ben-1) and the alcohol is slow and inefficient. Therefore, the carboxylic acid is converted into a more reactive acylating agent. Thionyl chloride is a common choice as it produces an acyl chloride, a highly reactive intermediate, with gaseous byproducts (SO₂ and HCl) that are easily removed.[1][2] Alternatively, forming a mixed anhydride with a chlorophosphate can also be effective.[12]

Experimental Protocol: Synthesis of (4S, 3'R)-Benidipine HCl This protocol is adapted from established literature procedures.[1][2][12]

-

Activation of Ben-1:

-

Suspend Ben-1 (1.0 eq) in a mixture of dichloromethane (DCM) and a small amount of dimethylformamide (DMF) (e.g., 4:1 v/v).[1][2]

-

Cool the suspension to 0-5°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) to the mixture and stir for 1 hour at 0-5°C. The suspension should become a clear solution, indicating the formation of the acyl chloride.[1][2]

-

-

Esterification:

-

To the cold solution of the activated core, add a solution of (R)-1-benzyl-3-piperidinol (1.1 eq) in DCM.

-

Continue stirring at 0-5°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 1 hour.[1]

-

-

Workup and Isolation of the Base:

-

Quench the reaction by carefully adding water.

-

Separate the organic phase, wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benidipine base. This crude product will be a mixture of two diastereomers: (4R, 3'R)-α-benidipine and (4S, 3'R)-β-benidipine.

-

-

Diastereomeric Separation and Salt Formation:

-

The separation of α and β diastereomers is a critical, self-validating step for purity. It is typically achieved by fractional crystallization.[6]

-

Dissolve the crude product in a suitable solvent system (e.g., an ethanol/acetone mixture).[12]

-

Add concentrated hydrochloric acid to form the hydrochloride salts.

-

The α- and β-isomers exhibit different solubilities, allowing for their separation. The therapeutically active α-isomer is generally less soluble and crystallizes out first. For this specific synthesis, the β-isomer is the target. The mother liquor from the crystallization of the α-isomer can be concentrated to isolate the β-isomer.[1]

-

Recrystallize the desired (4S, 3'R)-β-Benidipine HCl to achieve high purity.

-

| Parameter | Value | Reference |

| Activating Agent | Thionyl Chloride (SOCl₂) | [1][2] |

| Coupling Solvents | Dichloromethane (DCM), DMF | [1][2] |

| Coupling Temp. | 0-5°C to 25°C | [1] |

| Purification Method | Fractional Crystallization | [1][6] |

Part 4: Asymmetric Synthesis Strategies

While the above route relies on chiral resolution, modern organic synthesis increasingly employs asymmetric methods to establish stereocenters directly. For 1,4-dihydropyridines, several catalytic asymmetric approaches have been developed.[7][16]

Organocatalytic Hantzsch Reaction:

Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze the three-component Hantzsch reaction enantioselectively.[7]

Mechanism of Asymmetric Induction: The chiral catalyst activates the reaction intermediates through hydrogen bonding. It coordinates with the α,β-unsaturated imine formed in situ, creating a chiral environment. The subsequent nucleophilic addition of the β-ketoester enolate occurs stereoselectively, favoring the formation of one enantiomer of the dihydropyridine core over the other.[7]

Caption: Organocatalytic asymmetric Hantzsch synthesis mechanism.

This approach offers an elegant way to synthesize an enantioenriched dihydropyridine core directly, which can then be coupled with the appropriate enantiomer of the side chain to produce a single, desired stereoisomer of benidipine, thereby avoiding a late-stage resolution step.

References

-

Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of Pharmaceutical Analysis, 5(4), 256–268. [Link]

-

Zaragoza, R. J., & Koralewska, M. (2018). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 23(10), 2483. [Link]

-

Cheng, C. Y., Lee, M. J., & Chen, J. Y. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Institute of Pharmaceutical Sciences, National Taiwan University. [Link]

-

Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stabili. Semantic Scholar. [Link]

- CN103641774B - The preparation method of benidipine hydrochloride.

-

Synthesis of benidipine hydrochloride. ResearchGate. [Link]

- CN104529872A - Synthetic method for benidipine hydrochloride intermediate.

-

Auria-Luna, F., et al. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 82(21), 11536-11545. [Link]

-

An asymmetric synthesis of a 4-substituted-1,4-dihydropyridine. ResearchGate. [Link]

-

Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Semantic Scholar. [Link]

-

CN104529872A - Synthetic method for benidipine hydrochloride intermediate. Eureka | Patsnap. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

-

HANTZSCH PYRIDINE SYNTHESIS. YouTube. [Link]

-

The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Royal Society of Chemistry. [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

- EP2718263B1 - Method for preparing highly purified benidipine hydrochloride.

- CN104529872B - A kind of synthetic method of benidipine hydrochloride intermediate.

-

Aramaki, Y., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittel-Forschung, 38(11A), 1662-5. [Link]

-

(3S,4'R)-Benidipine HCl. ChemWhat. [Link]

-

METHOD FOR PREPARING HIGHLY PURIFIED BENIDIPINE HYDROCHLORIDE. European Patent Office. [Link]

-

Kobayashi, S., et al. (1988). Synthesis of expected metabolites of benidipine hydrochloride. Arzneimittel-Forschung, 38(11A), 1666-70. [Link]

-

Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. PubMed. [Link]

-

(3S,4'R)-Benidipine HCl. Cleanchem. [Link]

-

(PDF) Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. ResearchGate. [https://www.researchgate.net/publication/272331560_Identification_synthesis_and_characterization_of_process_related_impurities_of_benidipine_hydrochloride_stress-testing_stability_studies_and_HPLC UPLC_method_validations]([Link] UPLC_method_validations)

Sources

- 1. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of expected metabolites of benidipine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2718263B1 - Method for preparing highly purified benidipine hydrochloride - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 10. scispace.com [scispace.com]

- 11. youtube.com [youtube.com]

- 12. CN103641774B - The preparation method of benidipine hydrochloride - Google Patents [patents.google.com]

- 13. Synthetic method for benidipine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN104529872A - Synthetic method for benidipine hydrochloride intermediate - Google Patents [patents.google.com]

- 15. CN104529872B - A kind of synthetic method of benidipine hydrochloride intermediate - Google Patents [patents.google.com]

- 16. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]

An In-depth Technical Guide to the Stereospecific Synthesis of (3R,4'S)-Benidipine Hydrochloride

Foreword: The Significance of Stereochemistry in Modern Drug Design

Benidipine hydrochloride, a potent dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is intrinsically linked to its unique molecular architecture. The benidipine molecule possesses two chiral centers, giving rise to four possible stereoisomers.[3] However, the desired pharmacological activity resides predominantly in the (3R,4'S) and (3S,4'R) enantiomeric pair, collectively known as α-benidipine.[4][5] This guide will provide a comprehensive exploration of the stereospecific synthesis of the (3R,4'S)-Benidipine hydrochloride isomer, a critical endeavor for ensuring optimal therapeutic outcomes and minimizing off-target effects. We will delve into the strategic considerations, key chemical transformations, and analytical techniques that underpin the successful and efficient production of this specific stereoisomer.

Retrosynthetic Analysis: A Strategic Blueprint for Synthesis

A logical approach to constructing a complex molecule like (3R,4'S)-Benidipine hydrochloride begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors.

Our retrosynthetic strategy for (3R,4'S)-Benidipine hydrochloride identifies three key building blocks:

-

Methyl Acetoacetate: A common and inexpensive starting material.

-

3-Nitrobenzaldehyde: Provides the C4-aryl substituent of the dihydropyridine ring.

-

(S)-1-Benzyl-3-piperidinol: The chiral cornerstone that introduces the desired stereochemistry at the 3'-position of the piperidine ring and serves as a chiral auxiliary to influence the stereochemistry at the C4 position of the dihydropyridine ring.

The core of the benidipine structure, the 1,4-dihydropyridine ring, is classically assembled via the Hantzsch pyridine synthesis.[6][7] This multicomponent reaction offers an efficient convergence of the key fragments.[6][8]

The Synthetic Pathway: A Step-by-Step Elucidation

The stereospecific synthesis of (3R,4'S)-Benidipine hydrochloride is a multi-step process that demands precise control over reaction conditions to achieve the desired stereochemical outcome.

Synthesis of the Chiral Auxiliary: (S)-1-Benzyl-3-piperidinol

The synthesis of the chiral alcohol, (S)-1-benzyl-3-piperidinol, is a critical first phase. An efficient method involves the asymmetric reduction of 1-benzyl-3-pyridone.

Experimental Protocol:

-

N-Benzylation of 3-Hydroxypyridine: 3-Hydroxypyridine is reacted with benzyl chloride or benzyl bromide in a suitable solvent such as acetonitrile or methanol under reflux to yield 1-benzyl-3-hydroxypyridinium halide.[9][10][11]

-

Asymmetric Reduction: The resulting pyridinium salt is then subjected to asymmetric reduction. This is the key stereochemistry-determining step. The use of a chiral catalyst, such as a spiroborate ester catalyst with a suitable hydrogen donor, can afford the (S)-1-benzyl-3-piperidinol with high enantiomeric excess.[12][13]

Hantzsch Dihydropyridine Synthesis: Constructing the Core Scaffold

With the chiral auxiliary in hand, the next stage is the construction of the dihydropyridine ring. The Hantzsch synthesis provides a convergent and efficient route.[6][7]

Experimental Protocol:

-

Condensation: 3-Nitrobenzaldehyde, methyl acetoacetate, and (S)-1-benzyl-3-piperidinol are condensed in the presence of a nitrogen source, typically ammonia or ammonium acetate. This reaction is often carried out in a protic solvent like ethanol or methanol.

-

Cyclization: The intermediate products of the condensation spontaneously cyclize to form the 1,4-dihydropyridine ring. The chirality of the (S)-1-benzyl-3-piperidinol directs the stereochemistry of the newly formed chiral center at the C4 position of the dihydropyridine ring, favoring the formation of the (3R,4'S) diastereomer.

Esterification and Salt Formation

The final steps of the synthesis involve the esterification of the carboxylic acid group on the dihydropyridine ring and the formation of the hydrochloride salt.

Experimental Protocol:

-

Esterification: The carboxylic acid at the 3-position of the dihydropyridine ring is esterified with (S)-1-benzyl-3-piperidinol. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride, followed by reaction with the chiral alcohol.[4][5]

-

Hydrochloride Salt Formation: The resulting benidipine free base is then treated with hydrochloric acid in a suitable solvent, such as ethanol or isopropanol, to precipitate the (3R,4'S)-Benidipine hydrochloride salt.

Visualizing the Synthesis: A Workflow Diagram

The following diagram illustrates the key stages in the stereospecific synthesis of (3R,4'S)-Benidipine hydrochloride.

Caption: Synthetic workflow for (3R,4'S)-Benidipine hydrochloride.

Analytical Characterization and Quality Control

Ensuring the stereochemical purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice for separating and quantifying the different stereoisomers of benidipine.[14][15] Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique, offering faster analysis times and reduced solvent consumption.[14]

Table 1: Key Analytical Parameters for Quality Control

| Parameter | Method | Acceptance Criteria |

| Stereochemical Purity | Chiral HPLC/SFC | ≥ 99.5% (3R,4'S) isomer |

| Chemical Purity | HPLC | ≥ 99.0% |

| Identification | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectra |

| Residual Solvents | Gas Chromatography | Within ICH limits |

Mechanism of Action: A Molecular Perspective

Benidipine exerts its therapeutic effects by blocking voltage-dependent L-type, T-type, and N-type calcium channels.[1][2][5] This inhibition of calcium influx into vascular smooth muscle cells leads to vasodilation, resulting in a decrease in blood pressure.[2] The (3R,4'S) stereoisomer exhibits a significantly higher affinity for these calcium channels compared to the other isomers, underscoring the importance of stereospecific synthesis.

The following diagram illustrates the mechanism of action of benidipine at the cellular level.

Caption: Mechanism of action of Benidipine.

Conclusion: The Imperative of Stereospecificity

The stereospecific synthesis of (3R,4'S)-Benidipine hydrochloride is a testament to the advancements in asymmetric synthesis and its critical role in modern drug development. By employing a well-defined synthetic strategy, leveraging chiral auxiliaries, and implementing rigorous analytical controls, it is possible to produce this therapeutically vital compound with high purity and stereochemical integrity. This in-depth understanding is essential for researchers, scientists, and drug development professionals dedicated to advancing cardiovascular medicine.

References

-

First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. (2018). MDPI. [Link]

-

An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Journal of the Chinese Chemical Society. [Link]

-

Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. (2017). The Journal of Organic Chemistry. [Link]

-

First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. (2018). Molecules. [Link]

-

Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. (2017). ACS Publications. [Link]

-

Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. (2005). PubMed. [Link]

-

The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Royal Society of Chemistry. [Link]

-

Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. ResearchGate. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

-

Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. (2015). National Institutes of Health. [Link]

-

Benidipine. PubChem. [Link]

-

Pharmacological, Pharmacokinetic, and Clinical Properties of Benidipine Hydrochloride, a Novel, Long-Acting Calcium Channel Blocker. ResearchGate. [Link]

-

What is the mechanism of Benidipine Hydrochloride? (2024). Patsnap Synapse. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stabili. Semantic Scholar. [Link]

- A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

-

Pharmacological actions of benidipine hydrochloride in several isolated smooth muscles and myocardium. (1988). PubMed. [Link]

- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

-

Benidipine hydrochloride--a new calcium-channel blocker of the dihydropyridine type. Pharmacokinetics, pharmacodynamics, tolerance and dose finding in mild to moderate hypertension. (1988). PubMed. [Link]

- Method for preparing highly purified benidipine hydrochloride.

-

Synthesis of benidipine hydrochloride. ResearchGate. [Link]

- Synthetic method for benidipine hydrochloride intermediate.

-

Synthetic method for benidipine hydrochloride intermediate. Patsnap. [Link]

-

Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. (2016). JSM Central. [Link]

- A kind of synthetic method of benidipine hydrochloride intermediate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Benidipine Hydrochloride? [synapse.patsnap.com]

- 3. EP2718263B1 - Method for preparing highly purified benidipine hydrochloride - Google Patents [patents.google.com]

- 4. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104529872A - Synthetic method for benidipine hydrochloride intermediate - Google Patents [patents.google.com]

- 10. Synthetic method for benidipine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN104529872B - A kind of synthetic method of benidipine hydrochloride intermediate - Google Patents [patents.google.com]

- 12. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

- 13. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jsmcentral.org [jsmcentral.org]

An In-depth Technical Guide to the Pharmacological Profile of (3R,4'S)-Benidipine HCl Enantiomers

<Step>

Foreword: The Significance of Stereochemistry in Drug Action

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. Chiral drugs, existing as enantiomers (non-superimposable mirror images), often exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles. This guide delves into the pharmacological intricacies of the enantiomers of Benidipine HCl, a potent dihydropyridine calcium channel blocker. While the commercially available drug is a racemic mixture of the α-diastereomers, it is the distinct properties of the individual enantiomers that provide a deeper understanding of its therapeutic efficacy and safety. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview of the stereoselective pharmacology of benidipine.

Introduction to Benidipine: A Triple-Action Calcium Channel Blocker

Benidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker utilized for the treatment of hypertension and angina pectoris.[1][2] Its chemical structure, (±)-(4R)-3-[(R)-1-benzylpiperidin-3-yl] 5-methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride, features two chiral centers, giving rise to four stereoisomers. These exist as two pairs of diastereomers, designated as α-benidipine (a racemic mixture of the (3R,4S) and (3S,4R) enantiomers) and β-benidipine (a racemic mixture of the (3R,4R) and (3S,4S) enantiomers).[3][4] The therapeutic agent, benidipine, is the α-isomer.[5]

A key characteristic of benidipine is its ability to block three subtypes of calcium channels: L-type, T-type, and N-type.[6][7] This "triple-blocking" action is believed to contribute to its unique clinical profile, including potent and long-lasting antihypertensive effects, renal protection, and cardioprotective benefits.[7][8] The primary mechanism of action for its antihypertensive effect is the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[8][9]

Stereoselective Pharmacology: The Dominance of the (+)-α Enantiomer

Extensive research has demonstrated that the pharmacological activity of benidipine is highly stereoselective, with the hypotensive effects predominantly attributed to one of the α-enantiomers.[5][10]

The (+)-α isomer, which corresponds to the (S,S) configuration, is significantly more potent than the (-)-α isomer.[5] In spontaneously hypertensive rats, the hypotensive activity of the (+)-α isomer was found to be 30 to 100 times stronger than that of the (-)-α isomer when administered intravenously.[5] This marked difference in potency underscores the importance of the specific spatial arrangement of the molecule for its interaction with the target receptor.

Receptor Binding Affinity: A Molecular Basis for Stereoselectivity

Radioligand binding studies provide a quantitative measure of the affinity of a drug for its receptor. In the case of benidipine, competitive binding assays using ³H-nitrendipine, a radiolabeled dihydropyridine, have been instrumental in elucidating the stereoselective binding of its enantiomers to L-type calcium channels in rat heart membranes.[11]

These studies have revealed a high degree of stereoselectivity in binding, with the S-S-(+) isomer exhibiting a significantly higher affinity than the R-R-(-) isomer.[11] The dissociation constant (Kd) for the racemic mixture is approximately 0.078 nM, indicating a very high affinity for the dihydropyridine receptor.[11]

| Enantiomer | Configuration | Ki (nM)[11] | Relative Potency |

| (+)-α-Benidipine | S,S | 0.028 | ~157x |

| (-)-α-Benidipine | R,R | 4.4 | 1x |

Table 1: Stereoselective Binding of Benidipine Enantiomers to L-type Calcium Channels in Rat Heart Membranes.

The approximately 157-fold higher binding affinity of the (+)-α enantiomer compared to the (-)-α enantiomer provides a clear molecular explanation for its superior pharmacological potency.[11]

Pharmacokinetic Profile of Benidipine Enantiomers

The pharmacokinetic behavior of the benidipine enantiomers also exhibits stereoselectivity. Studies in healthy human subjects who received a single oral dose of racemic benidipine (8 mg) have shown that the plasma concentrations of the (+)-α isomer are consistently higher than those of the (-)-α isomer.[12][13]

Specifically, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of (+)-α benidipine were found to be 1.96-fold and 1.85-fold higher, respectively, than those of (-)-α benidipine.[12][13] Interestingly, the time to reach maximum concentration (Tmax) and the half-life (t1/2) were not significantly different between the two enantiomers.[12]

This difference in plasma concentrations is likely due to stereoselective metabolism in the liver. In vitro studies using rat liver microsomes have shown that the metabolic rate of the (+)-α isomer is lower than that of the (-)-α isomer.[10] Furthermore, each enantiomer competitively inhibits the metabolism of the other, indicating an enantiomer-enantiomer interaction during hepatic metabolism.[10] Benidipine is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[6]

Experimental Protocols

Enantioselective Separation of Benidipine

The separation and quantification of individual enantiomers are crucial for studying their distinct pharmacological and pharmacokinetic properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method.

Protocol: Chiral HPLC Separation of Benidipine Enantiomers from Human Plasma [12][13]

-

Plasma Extraction:

-

To 1 ml of human plasma, add an internal standard.

-

Alkalinize the plasma with an appropriate buffer.

-

Extract the benidipine enantiomers using diethyl ether.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Detection:

-

Tandem mass spectrometry (MS/MS) in multiple reaction-monitoring mode is used for quantification.[12]

-

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of the benidipine enantiomers for the L-type calcium channel.

Protocol: ³H-Nitrendipine Competitive Binding Assay [11]

-

Membrane Preparation:

-

Prepare a crude membrane fraction from rat heart tissue.

-

-

Assay Buffer:

-

Use an appropriate buffer, such as 50 mM Tris-HCl (pH 7.4).

-

-

Incubation:

-

Incubate the heart membranes with a fixed concentration of ³H-nitrendipine and varying concentrations of the benidipine enantiomers (or the racemate).

-

Incubate at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Visualizing the Mechanism and Workflow

Mechanism of Action at the L-type Calcium Channel

Caption: Workflow for the enantioselective analysis of benidipine in plasma.

Conclusion and Future Perspectives

The pharmacological profile of benidipine is a compelling example of stereoselectivity in drug action. The significantly greater potency of the (+)-α enantiomer is directly linked to its higher binding affinity for the L-type calcium channel. Furthermore, the stereoselective metabolism of benidipine contributes to the differential plasma concentrations of its enantiomers.

This in-depth understanding of the individual enantiomers' properties is crucial for optimizing drug therapy and for the development of future cardiovascular agents. The potential for developing the single, more active enantiomer as a therapeutic agent (a "chiral switch") could offer advantages such as a more favorable therapeutic index and reduced metabolic burden. Further research into the specific interactions of each enantiomer with T-type and N-type calcium channels would provide a more complete picture of benidipine's unique triple-blocking mechanism.

References

-

Kang, W., Lee, D. J., Liu, K. H., Sunwoo, Y. E., Kwon, K. I., Cha, I. J., & Shin, J. G. (2005). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. Journal of Chromatography B, 814(1), 75-81. [Link]

-

Kobayashi, H., & Kobayashi, S. (1999). Enantiomer-enantiomer interaction of a calcium channel antagonist, benidipine hydrochloride, during liver metabolism in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 24(2), 121-126. [Link]

-

Kang, W., et al. (2005). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. ResearchGate. [Link]

-

Karashima, T., et al. (1988). Receptor binding properties of the new calcium antagonist benidipine hydrochloride. Arzneimittel-Forschung, 38(11A), 1686-1690. [Link]

- Anonymous. (2025). A Bioequivalence Study of Benidipine Tablets Based on the Pharmacokinetics of Benidipine Enantiomers in Healthy Male Subjects. Medical Science and Discovery.

-

Kobayashi, H., & Kobayashi, S. (1999). Enantiomer-enantiomer interaction of a calcium channel antagonist, benidipine hydrochloride, during liver metabolism in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 24(2), 121-126. [Link]

-

Acar, U. A., et al. (2018). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. RSC Advances, 8(61), 35149-35163. [Link]

-

Ishii, A., Nishida, K., & Oka, T. (1988). Binding properties of (+/-)[3H]benidipine hydrochloride to rat heart membranes. Arzneimittel-Forschung, 38(11A), 1683-1685. [Link]

-

National Center for Biotechnology Information. (n.d.). Benidipine. PubChem. [Link]

- Google Patents. (2019). WO2019053491A1 - Crystalline solid forms of benidipine hcl and methods of preparing same.

-

Kang, W., et al. (2005). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. Journal of Chromatography B. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Benidipine Hydrochloride?. [Link]

-

Shibata, H., et al. (2010). The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family. Endocrinology, 151(8), 3947-3955. [Link]

-

Tanaka, H., et al. (2002). A potent 1,4-dihydropyridine L-type calcium channel blocker, benidipine, promotes osteoblast differentiation. Calcified Tissue International, 70(4), 304-312. [Link]

-

Guideline Central. (2025). What are the uses and mechanism of action of Benidipine (Benidipine hydrochloride)?. [Link]

-

Gruber, A., et al. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. International Journal of Cancer, 50(1), 147-152. [Link]

-

Klusa, J., et al. (2018). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 23(10), 2449. [Link]

-

Carbone, E., et al. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Current Pharmaceutical Design, 18(30), 4703-4712. [Link]

-

Yao, K., et al. (2006). Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. Journal of Pharmacological Sciences, 100(4), 243-261. [Link]

- Google Patents. (2011). EP 2718263 B1 - METHOD FOR PREPARING HIGHLY PURIFIED BENIDIPINE HYDROCHLORIDE.

-

Eckes, L., et al. (1988). Benidipine hydrochloride--a new calcium-channel blocker of the dihydropyridine type. Pharmacokinetics, pharmacodynamics, tolerance and dose finding in mild to moderate hypertension. Arzneimittel-Forschung, 38(11A), 1757-1763. [Link]

-

Muto, K., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittel-Forschung, 38(11A), 1668-1674. [Link]

-

ResearchGate. (n.d.). Characterization of Benidipine and Its Enantiomers' Metabolism by Human Liver Cytochrome P450 Enzymes. [Link]

Sources

- 1. mkscienceset.com [mkscienceset.com]

- 2. Benidipine hydrochloride--a new calcium-channel blocker of the dihydropyridine type. Pharmacokinetics, pharmacodynamics, tolerance and dose finding in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2019053491A1 - Crystalline solid forms of benidipine hcl and methods of preparing same - Google Patents [patents.google.com]

- 5. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benidipine | C28H31N3O6 | CID 656668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Benidipine Hydrochloride? [synapse.patsnap.com]

- 10. Enantiomer-enantiomer interaction of a calcium channel antagonist, benidipine hydrochloride, during liver metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding properties of (+/-)[3H]benidipine hydrochloride to rat heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(3R,4'S)-Benidipine HCl: A Deep Dive into Structure-Activity Relationships for Advanced Calcium Channel Blockade

<_>

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Benidipine hydrochloride, a third-generation dihydropyridine (DHP) calcium channel blocker, stands out for its unique triple-blocking action on L-, N-, and T-type calcium channels.[1][2] This multimodal mechanism contributes to its potent antihypertensive effects, long duration of action, and notable cardioprotective and renoprotective properties.[1][3][4] This guide delves into the intricate structure-activity relationships (SAR) of (3R,4'S)-Benidipine HCl, providing a detailed analysis of the molecular features that govern its pharmacodynamic profile. We will explore the critical role of stereochemistry and the contributions of its core structural components to its binding affinity and selectivity, offering valuable insights for researchers in medicinal chemistry and pharmacology.

Introduction: The Clinical Significance of Benidipine's Unique Profile

Benidipine HCl is a potent, long-acting calcium channel blocker used in the management of hypertension and angina pectoris.[1][5] Unlike many other DHPs that primarily target L-type calcium channels, benidipine's ability to also block N-type and T-type channels provides a broader therapeutic window.[3][6] Blockade of L-type channels in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.[7] The additional inhibition of N-type channels is thought to contribute to its cardioprotective effects, while T-type channel blockade in the kidneys may be responsible for its renoprotective actions, such as reducing proteinuria.[4][6][8] Furthermore, benidipine has been shown to act as an antagonist of the mineralocorticoid receptor, which may contribute to its beneficial effects on end-organ damage.[9]

The Core Pharmacophore: Deconstructing Benidipine's Structure

The therapeutic efficacy of benidipine is intrinsically linked to its distinct chemical architecture. The molecule possesses two chiral centers, at the 4-position of the dihydropyridine ring and the 3'-position of the piperidine ring, which are crucial for its potent activity.[10] The commercially available form is the (3R,4'S)-isomer, which has been shown to be the most active stereoisomer.

The fundamental structure of benidipine can be dissected into three key moieties, each playing a pivotal role in its interaction with the calcium channel.

Caption: Key Pharmacophoric Components of Benidipine.

The 1,4-Dihydropyridine (DHP) Ring: The Anchor of Activity

The 1,4-dihydropyridine ring is the foundational scaffold for this class of calcium channel blockers and is absolutely essential for their activity.[11][12] Any modification, such as oxidation to a pyridine ring or reduction, leads to a significant loss or complete abolishment of pharmacological effect.[11] The nitrogen atom within the ring and the unsubstituted N1 position are critical for maintaining the necessary conformation for receptor binding.

The 4-Aryl Substitution: A Key Determinant of Potency

The nature and position of the substituent on the phenyl ring at the 4-position of the DHP core are major determinants of antagonist activity. For benidipine, the presence of a nitro group at the meta-position (3-nitrophenyl) is optimal for high potency.[13] Electron-withdrawing groups in the ortho or meta positions generally enhance activity, while substitution at the para position or an unsubstituted phenyl ring diminishes it.[11] This suggests that the electronic properties and steric bulk of this group are crucial for fitting into the binding pocket of the calcium channel.

The Ester Groups at C3 and C5: Fine-Tuning Activity and Duration

The ester functionalities at the C3 and C5 positions of the dihydropyridine ring are vital for optimizing the activity of DHP calcium channel blockers.[13] In benidipine, the non-identical methyl ester at C3 and the bulky (R)-1-benzyl-3-piperidinyloxycarbonyl group at C5 create the chiral center at C4.[11] This asymmetry is a key feature of many potent DHPs. The nature of these ester groups influences not only the potency but also the pharmacokinetic properties of the drug, such as its duration of action. The large, lipophilic side chain at C5 in benidipine contributes to its high membrane affinity and long-lasting effects.[14][15]

The (R)-1-benzyl-3-piperidine Side Chain: Conferring Selectivity and Lipophilicity

The side chain at the C5 ester position is a distinguishing feature of benidipine. The (R)-1-benzyl-3-piperidine moiety is a bulky, lipophilic group that plays a significant role in the drug's unique pharmacological profile. Cryo-electron microscopy studies have revealed that this hydrophobic sidechain is positioned at the exterior of the pore domain of the CaV1.2 channel, nestled within a hydrophobic pocket.[16] This interaction is believed to be responsible for benidipine's inhibitory effects on both L-type and T-type calcium channels.[16] The stereochemistry of this side chain is critical; the (R)-configuration at the 3'-position of the piperidine ring is essential for optimal activity.

The Crucial Role of Stereochemistry

Benidipine is a racemic mixture of the (+)-(S,S)- and (-)-(R,R)-enantiomers.[17] However, the pharmacological activity resides predominantly in the (+)-α isomer, which corresponds to the (3R,4'S) configuration.[18] Studies have shown that the S,S-(+) isomer is significantly more potent in binding to the dihydropyridine receptor on L-type calcium channels compared to the R,R-(-) isomer.[18] This stereoselectivity is a common feature among 1,4-dihydropyridine calcium channel blockers and underscores the importance of a precise three-dimensional arrangement for effective drug-receptor interaction.[11][19][20] The C4 position becomes chiral when the ester groups at C3 and C5 are different, and the S-enantiomer is generally found to be more effective.[11][21]

| Stereoisomer | Configuration | Relative Potency (L-type Channel Binding) |

| (+)-α isomer | (3R,4'S) | High |

| (-)-α isomer | (3S,4'R) | Low |

| (+)-β isomer | (3S,4'S) | Very Low |

| (-)-β isomer | (3R,4'R) | Very Low |

Table 1: Relative Potency of Benidipine Stereoisomers. Data synthesized from published literature.[18]

Experimental Protocols for SAR Elucidation

The structure-activity relationships of benidipine and its analogues are typically investigated using a combination of in vitro and in vivo experimental models.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor.

Objective: To quantify the binding affinity (Ki) of benidipine and its analogues to the dihydropyridine binding site on L-type calcium channels.

Methodology:

-

Membrane Preparation: Isolate cell membranes from tissues rich in L-type calcium channels (e.g., rat cardiac or brain tissue).

-

Radioligand: Use a radiolabeled dihydropyridine antagonist, such as [³H]-nitrendipine, as the ligand.

-

Competition Assay: Incubate the membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound (benidipine or its analogue).

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Electrophysiological Studies (Patch-Clamp)

Patch-clamp techniques allow for the direct measurement of ion channel activity in live cells.

Objective: To assess the functional inhibitory effect of benidipine and its analogues on L-type, N-type, and T-type calcium channels.

Methodology:

-

Cell Culture: Use cell lines that express specific calcium channel subtypes (e.g., HEK-293 cells transfected with the desired channel subunits).

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.

-

Voltage Protocol: Apply a voltage protocol to elicit calcium currents.

-

Drug Application: Perfuse the cell with a solution containing the test compound at various concentrations.

-

Current Measurement: Record the calcium current before, during, and after drug application.

-

Data Analysis: Determine the concentration-response curve and calculate the IC₅₀ for the inhibition of the specific calcium channel subtype.

Conclusion: A Platform for Future Drug Design

The detailed understanding of the structure-activity relationships of (3R,4'S)-Benidipine HCl provides a robust framework for the rational design of new and improved calcium channel blockers. The key takeaways for medicinal chemists are the essentiality of the 1,4-dihydropyridine core, the importance of an electron-withdrawing group at the meta-position of the 4-phenyl ring, and the critical role of stereochemistry, particularly the (3R,4'S) configuration. The unique N-benzylpiperidine side chain offers a promising avenue for modification to enhance selectivity for different calcium channel subtypes, potentially leading to novel therapeutics with tailored pharmacological profiles for a range of cardiovascular and neurological disorders.

References

-

Yao, K., Nagashima, S., & Ogawa, T. (2006). Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. Journal of Pharmacological Sciences, 100(4), 243-261. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Benidipine Hydrochloride?. Retrieved from [Link]

-

InformedHealth.org. (2025). What are the uses and mechanism of action of Benidipine (Benidipine hydrochloride)?. Retrieved from [Link]

-

Wikipedia. (2023). Benidipine. In Wikipedia. Retrieved from [Link]

-

Kawai, Y., et al. (2002). A potent 1,4-dihydropyridine L-type calcium channel blocker, benidipine, promotes osteoblast differentiation. Calcified Tissue International, 70(4), 294-301. [Link]

-

Kim, H. S., et al. (2013). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 23(17), 4868-4871. [Link]

-

Amit Lunkad. (2024, July 3). SAR of Dihydropyridines / SAR of Nifedipine [Video]. YouTube. [Link]

-

Patsnap Synapse. (2024). What is Benidipine Hydrochloride used for?. Retrieved from [Link]

-

ResearchGate. (n.d.). SAR studies of calcium channel blockers acitivity of 1,4-DHPs. Retrieved from [Link]

-

Liu, Y., et al. (2024). Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors. Nature Communications, 15(1), 2735. [Link]

-

New Drug Approvals. (n.d.). Benidipine. Retrieved from [Link]

-

Pharmacy 180. (n.d.). SAR of Dihydropyridines. Retrieved from [Link]

-

Kosaka, H., et al. (2010). The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family. European Journal of Pharmacology, 635(1-3), 49-55. [Link]

-

Yao, K., et al. (2006). Pharmacological, Pharmacokinetic, and Clinical Properties of Benidipine Hydrochloride, a Novel, Long-Acting Calcium Channel Blocker. ResearchGate. [Link]

- Rettig, R., & Weidinger, G. (1988). Benidipine hydrochloride--a new calcium-channel blocker of the dihydropyridine type. Pharmacokinetics, pharmacodynamics, tolerance and dose finding in mild to moderate hypertension. Arzneimittel-Forschung, 38(11A), 1757-1763.

-

Lee, H. S., et al. (2004). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. Journal of Chromatography B, 804(2), 321-326. [Link]

-

Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Cellular and Molecular Neurobiology, 23(3), 293-303. [Link]

-

Nakamura, T., & Sato, E. (2013). Renoprotective effects of the L-/T-type calcium channel blocker benidipine in patients with hypertension. Current Hypertension Reviews, 9(3), 193-198. [Link]

-

National Center for Biotechnology Information. (n.d.). Benidipine. PubChem Compound Database. Retrieved from [Link]

-

Toyoda, S., et al. (2012). Ca2+ channel blocker benidipine promotes coronary angiogenesis and reduces both left-ventricular diastolic stiffness and mortality in hypertensive rats. Hypertension Research, 35(1), 74-81. [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Retrieved from [Link]

- Ishii, A., Nishida, K., Oka, T., & Nakamizo, N. (1988). Receptor binding properties of the new calcium antagonist benidipine hydrochloride. Arzneimittel-Forschung, 38(11A), 1681-1684.

-

Kobayashi, S., et al. (1993). Absorption, distribution, metabolism and excretion of 14C-labelled enantiomers of the calcium channel blocker benidipine after oral administration to rat. Xenobiotica, 23(1), 35-47. [Link]

-

Lee, H. S., et al. (2004). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. Journal of Chromatography B, 804(2), 321-326. [Link]

-

Wang, J. G., et al. (2010). Benidipine, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats. Journal of Hypertension, 28(6), 1321-1329. [Link]

-

Acar, B., et al. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of Pharmaceutical Analysis, 5(5), 281-295. [Link]

-

Uesugi, M., et al. (2008). Effect of benidipine hydrochloride, a long-acting T-type calcium channel blocker, on blood pressure and renal function in hypertensive patients with diabetes mellitus. Analysis after switching from cilnidipine to benidipine. Arzneimittel-Forschung, 58(7), 336-341. [Link]

-

Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benidipine hydrochloride. Retrieved from [Link]

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary Care Companion to the Journal of Clinical Psychiatry, 5(2), 70-73. [Link]

-

Acar, B., et al. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Semantic Scholar. [Link]

-

World Journal of Pharmaceutical and Medical Research. (2025). AN IN-DEPTH REVIEW OF ANALYTICAL METHODS FOR BENIDIPINE HYDROCHLORIDE AND TELMISARTAN. Retrieved from [Link]

-

Lee, J., et al. (2005). Pharmacokinetics and pharmacodynamics of benidipine using a slow receptor-binding model. European Journal of Pharmaceutical Sciences, 25(4-5), 457-463. [Link]

-

ChemWhat. (n.d.). (3S,4'R)-Benidipine HCl. Retrieved from [Link]

-

Acar, B., et al. (2015). (PDF) Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjpmr.com [wjpmr.com]

- 3. Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renoprotective effects of the L-/T-type calcium channel blocker benidipine in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Benidipine Hydrochloride used for? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Benidipine Hydrochloride? [synapse.patsnap.com]

- 8. Effect of benidipine hydrochloride, a long-acting T-type calcium channel blocker, on blood pressure and renal function in hypertensive patients with diabetes mellitus. Analysis after switching from cilnidipine to benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A potent 1,4-dihydropyridine L-type calcium channel blocker, benidipine, promotes osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benidipine | C28H31N3O6 | CID 656668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Receptor binding properties of the new calcium antagonist benidipine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 20. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

In Vitro Characterization of (3R,4'S)-Benidipine HCl Binding Affinity: A Technical Guide

Abstract

Benidipine, a potent dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is intrinsically linked to its high-affinity binding to L-type calcium channels, which subsequently inhibits calcium ion influx into vascular smooth muscle and cardiac cells.[1][2][3] Benidipine hydrochloride is used clinically as a racemate, but its pharmacological activity is stereoselective, with the S-S-(+) isomer demonstrating significantly higher potency.[4][5][6] This technical guide provides a comprehensive framework for the in vitro characterization of the binding affinity of the specific (3R,4'S)-Benidipine HCl stereoisomer. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for radioligand binding assays, including saturation and competitive binding studies. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously quantify the interaction of Benidipine with its molecular target.

Introduction: The Significance of Stereoselectivity in Benidipine's Mechanism of Action

Benidipine is a third-generation dihydropyridine calcium channel blocker that exhibits a unique "triple" blocking action on L-type, T-type, and N-type calcium channels.[3][7][8] This multi-channel blockade contributes to its potent and long-lasting antihypertensive effects, as well as its renal and cardioprotective properties.[3][7] The primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[1][2][3]

Benidipine possesses two chiral centers, resulting in four stereoisomers. The antihypertensive activity resides predominantly in the (+)-α isomer, which is 30-100 times more potent than the (-)-α isomer.[6] Specifically, the S-S-(+) isomer has been shown to have a significantly higher affinity for the dihydropyridine receptor on the L-type calcium channel compared to the R-R-(-) isomer.[4][5] This stereoselectivity underscores the critical importance of characterizing the binding affinity of the specific (3R,4'S)-Benidipine HCl enantiomer to fully understand its pharmacological profile.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[9] These assays utilize a radiolabeled ligand to directly measure the interaction with the target receptor. By performing saturation and competitive binding experiments, key parameters such as the dissociation constant (Kd) and the inhibitor constant (Ki) can be determined, providing a quantitative measure of binding affinity.

Signaling Pathway of L-type Calcium Channel Blockade

Caption: Workflow for the [³H]-Nitrendipine saturation binding assay.

Competitive Binding Assay

This assay determines the inhibitor constant (Ki) of (3R,4'S)-Benidipine HCl by measuring its ability to displace the binding of a fixed concentration of [³H]-Nitrendipine.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of (3R,4'S)-Benidipine HCl.

-

Assay Wells: To each well, add:

-

50 µL of varying concentrations of (3R,4'S)-Benidipine HCl (e.g., 10⁻¹¹ to 10⁻⁵ M)

-

50 µL of [³H]-Nitrendipine (at a concentration close to its Kd)

-

100 µL of rat heart membrane preparation (approx. 50-100 µg protein)

-

-

Control Wells:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Nitrendipine, 100 µL of membranes.

-

Non-specific Binding: 50 µL of 1 µM unlabeled Nitrendipine, 50 µL of [³H]-Nitrendipine, 100 µL of membranes.

-

-

Incubation, Filtration, and Counting: Follow steps 4-6 from the Saturation Binding Assay protocol.

Data Analysis

Saturation Binding Data

-

Calculate Specific Binding: For each concentration of radioligand, subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

Scatchard Analysis: Plot the ratio of bound/free radioligand versus the amount of bound radioligand. [10][11][12][13]The Kd is the negative reciprocal of the slope, and the Bmax is the x-intercept. [10][12]3. Non-linear Regression: Alternatively, and more accurately, fit the specific binding data to a one-site binding model using software like GraphPad Prism. This will directly yield the Kd and Bmax values.

| Parameter | Description | Typical Value for [³H]-Nitrendipine |

| Kd | Equilibrium dissociation constant; a measure of affinity. | 0.1 - 1.0 nM |

| Bmax | Maximum number of binding sites. | 100 - 300 fmol/mg protein |

Competitive Binding Data

-

Calculate Percent Specific Binding: For each concentration of (3R,4'S)-Benidipine HCl, calculate the percentage of specific binding relative to the total specific binding (in the absence of the competitor).

-

IC₅₀ Determination: Plot the percent specific binding against the log concentration of (3R,4'S)-Benidipine HCl and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Ki Calculation: Convert the IC₅₀ to the inhibitor constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.

| Parameter | Description | Expected Value for (3R,4'S)-Benidipine HCl |

| IC₅₀ | Half maximal inhibitory concentration. | Sub-nanomolar to low nanomolar range |

| Ki | Inhibitor constant; a measure of the affinity of the competitor. | Sub-nanomolar to low nanomolar range |

A high stereoselectivity is expected, with the S-S-(+) isomer having a Ki value of approximately 0.028 nM, while the R-R-(-) isomer has a Ki of around 4.4 nM. [5]

Conclusion

This technical guide provides a robust framework for the in vitro characterization of the binding affinity of (3R,4'S)-Benidipine HCl. By following these detailed protocols and data analysis procedures, researchers can obtain high-quality, reproducible data to accurately quantify the interaction of this potent calcium channel blocker with its target receptor. A thorough understanding of the stereoselective binding of Benidipine is essential for its continued development and application in the treatment of cardiovascular diseases.

References

-

Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. PubMed. Available at: [Link]

-

What is the mechanism of Benidipine Hydrochloride? Patsnap Synapse. Available at: [Link]

-

Receptor binding properties of the new calcium antagonist benidipine hydrochloride. PubMed. Available at: [Link]

-

What are the uses and mechanism of action of Benidipine (Benidipine hydrochloride)? Patsnap Synapse. Available at: [Link]

-

What is Benidipine Hydrochloride used for? Patsnap Synapse. Available at: [Link]

-

Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome. Available at: [Link]

-

Benidipine. Wikipedia. Available at: [Link]

-

Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. Available at: [Link]

-

Analysis of Receptor–Ligand Interactions. PMC - NIH. Available at: [Link]

-

Benidipine HCl-MSDS. BioCrick. Available at: [Link]

-

Scatchard plot. Oxford Reference. Available at: [Link]

-

GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

-

GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

-

Binding properties of (+/-)[3H]benidipine hydrochloride to rat heart membranes. PubMed. Available at: [Link]

-

Ligand binding assay. Wikipedia. Available at: [Link]

-

Cell Cycle-Dependent Expression of L- and T-Type Ca 2+ Currents in Rat Aortic Smooth Muscle Cells in Primary Culture. AHA/ASA Journals. Available at: [Link]

-

Calcium regulates L-type Ca2+ channel expression in rat skeletal muscle cells. PubMed. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. PubMed. Available at: [Link]

-

Enantiomer-enantiomer interaction of a calcium channel antagonist, benidipine hydrochloride, during liver metabolism in the rat. PubMed. Available at: [Link]

-

Characterization of calcium channel binding. PubMed. Available at: [Link]

-

L-Type CaV1.2 Calcium Channels: From In Vitro Findings to In Vivo Function. Physiological Reviews. Available at: [Link]

-

L-type calcium channel targeting and local signalling in cardiac myocytes. Oxford Academic. Available at: [Link]

-

Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? PubMed Central. Available at: [Link]

-

L-type calcium channel. Wikipedia. Available at: [Link]

-

In Vivo Receptor Binding of Benidipine and Amlodipine in Mesenteric Arteries and Other Tissues of Spontaneously Hypertensive Rats. PubMed. Available at: [Link]

-

Pharmacokinetics and pharmacodynamics of benidipine using a slow receptor-binding model. PubMed. Available at: [Link]

Sources

- 1. What is the mechanism of Benidipine Hydrochloride? [synapse.patsnap.com]

- 2. What is Benidipine Hydrochloride used for? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Receptor binding properties of the new calcium antagonist benidipine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding properties of (+/-)[3H]benidipine hydrochloride to rat heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomer-enantiomer interaction of a calcium channel antagonist, benidipine hydrochloride, during liver metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benidipine - Wikipedia [en.wikipedia.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]

- 11. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oxfordreference.com [oxfordreference.com]

- 13. Ligand binding assay - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide on the Physicochemical Properties of (3R,4'S)-Benidipine HCl for Formulation Development

Executive Summary

Benidipine hydrochloride, a potent third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris[1][2]. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its behavior during formulation, manufacturing, and ultimately, its bioavailability in vivo. This guide provides an in-depth analysis of the critical physicochemical attributes of (3R,4'S)-Benidipine HCl, offering formulation scientists a comprehensive resource to navigate the challenges and opportunities in developing robust and effective dosage forms. We will delve into the causality behind experimental choices and present a framework for a rational, science-driven approach to formulation design, grounded in a thorough understanding of the molecule's solid-state and solution-state characteristics.

Introduction to Benidipine Hydrochloride

Benidipine HCl is the hydrochloride salt of (±)-(R)-1,4-dihydro-2,6-dimethyl-4-(meta-nitrophenyl)-3,5-pyridinedicarboxylate methyl ester [(R)-1-benzyl-3-piperidine alcohol ester][3]. The commercially available form is a racemic mixture of two isomers[4]. It functions by inhibiting L-, N-, and T-type calcium channels, leading to vasodilation and a reduction in blood pressure[2]. The molecule's complex structure, which includes two chiral centers, presents unique challenges and considerations for formulation development[5]. A fundamental understanding of its material properties is paramount to overcoming these challenges.

Chemical Structure:

-

Molecular Formula: C₂₈H₃₂ClN₃O₆[6]

-

Molecular Weight: 542.0 g/mol [6]

-

Appearance: An odourless yellow crystalline powder[3].

The Physicochemical Characterization Workflow

A systematic characterization of the active pharmaceutical ingredient (API) is the foundation of successful formulation development. The workflow below outlines the logical progression of experiments designed to build a comprehensive profile of Benidipine HCl. Each step provides critical data that informs subsequent formulation strategies.

Caption: Physicochemical characterization workflow for Benidipine HCl.

Solubility Profile and Dissociation Constant (pKa)

Solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability. For an ionizable compound like Benidipine HCl, solubility is intimately linked to the pH of the medium and the molecule's pKa.

Aqueous and Organic Solubility